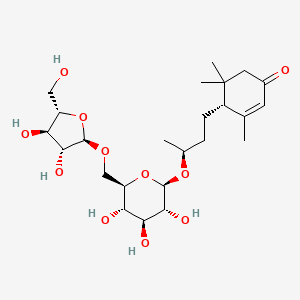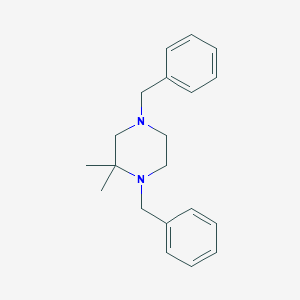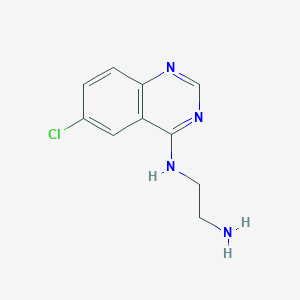![molecular formula C19H15ClN2O2 B14012591 2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with an isoindoline-1,3-dione group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized to introduce the chloro and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: Shares the indole core but lacks the isoindoline-1,3-dione group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Isoindoline-1,3-dione derivatives: Compounds with similar dione functionality but different substituents.
Uniqueness
2-(3-(5-Chloro-1H-indol-3-yl)propyl)isoindoline-1,3-dione is unique due to its combined indole and isoindoline-1,3-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C19H15ClN2O2 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[3-(5-chloro-1H-indol-3-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15ClN2O2/c20-13-7-8-17-16(10-13)12(11-21-17)4-3-9-22-18(23)14-5-1-2-6-15(14)19(22)24/h1-2,5-8,10-11,21H,3-4,9H2 |
InChI Key |
PSUOLGHURRKIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


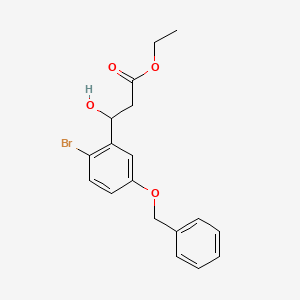

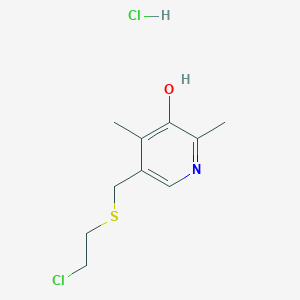
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-](/img/structure/B14012534.png)
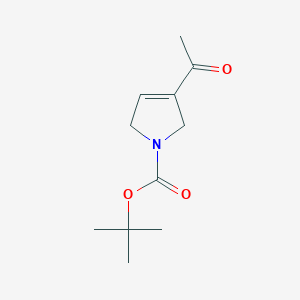
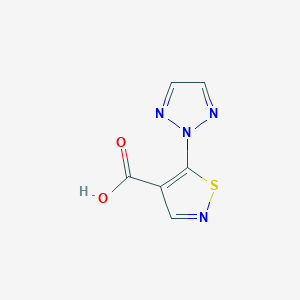
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
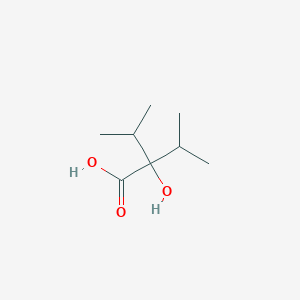
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
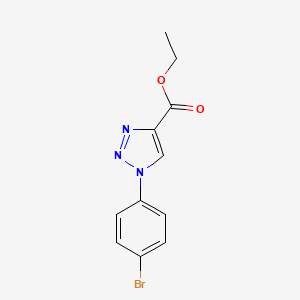
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
